1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene
Description
1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene (CAS 56890-89-2) is a polyhalogenated bicyclic compound with the molecular formula C₁₃H₅Br₃Cl₆ and a molecular weight of approximately 613.7 g/mol . The structure features a bicyclo[2.2.1]hept-2-ene core substituted with six chlorine atoms and a 2,4,6-tribromophenyl group. This compound is of industrial interest, particularly in flame-retardant applications due to its high halogen content (Br and Cl), which enhances thermal stability and fire suppression properties .
Properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Br3Cl6/c14-4-1-6(15)8(7(16)2-4)5-3-11(19)9(17)10(18)12(5,20)13(11,21)22/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQRAJZAYJHOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C=C(C=C3Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br3Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972327 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56890-89-2 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tribromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056890892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tribromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,7-hexachloro-5-(tribromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Halogen Variation: Tribromophenyl vs. Tetrabromophenyl Derivatives
A key structural analog is 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene (HCTBPH, CAS 35109-60-5), which replaces the tribromophenyl group with a tetrabromophenyl substituent. This difference increases the bromine content, raising the molecular weight to approximately 692.7 g/mol (C₁₃H₄Br₄Cl₆). The additional bromine atom enhances flame-retardant efficiency but may also increase environmental persistence and toxicity .
Functional Group Substitution: Bromophenyl vs. Aminophenyl
Another analog, 1,2,3,4,7,7-hexachloro-5-(aminophenyl)bicyclo[2.2.1]hept-2-ene, substitutes the bromophenyl group with an aminophenyl moiety. This replacement significantly alters the compound’s properties:
- Molecular weight : Reduced to ~387.7 g/mol (C₁₃H₅Cl₆N) due to the absence of bromine.
- Application: Shifts from flame retardancy to fungicidal activity, as amino groups enhance bioactivity .
Substituent Diversity: Phenoxy and Alkyl Modifications
Derivatives with phenoxy or alkyl substituents exhibit distinct physicochemical behaviors:
- 1,2,3,4,7,7-Hexachloro-5-[4-(1,1,3,3-tetramethyl-butyl)-phenoxymethyl]bicyclo[2.2.1]hept-2-ene incorporates a bulky alkyl chain, improving solubility in nonpolar matrices while retaining flame-retardant properties .
Bicyclic Core Modifications: Dicarboxylic Acid Derivative
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro (CAS 115-28-6) replaces the bromophenyl group with dicarboxylic acid functionalities. This modification (C₉H₄Cl₆O₄, MW 388.8 g/mol) shifts the application to polymer synthesis , where the acid groups enable crosslinking reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|---|
| 1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene | 56890-89-2 | C₁₃H₅Br₃Cl₆ | 613.7 | 2,4,6-Tribromophenyl | Flame retardant |
| 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene (HCTBPH) | 35109-60-5 | C₁₃H₄Br₄Cl₆ | 692.7 | Tetrabromophenyl | Flame retardant |
| 1,2,3,4,7,7-Hexachloro-5-(aminophenyl)bicyclo[2.2.1]hept-2-ene | Not provided | C₁₃H₅Cl₆N | ~387.7 | Aminophenyl | Fungicide |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro | 115-28-6 | C₉H₄Cl₆O₄ | 388.8 | Dicarboxylic acid | Polymer synthesis |
| 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene | Not provided | C₁₄H₇Cl₇O | ~441.4 | 4-Chlorophenoxymethyl | Polymer additive |
Research Findings and Implications
- Halogen Content vs. Efficiency : Higher bromine content (e.g., HCTBPH) correlates with improved flame-retardant performance but raises concerns about bioaccumulation and toxicity .
- Functional Group Impact: Substituting halogens with amino or carboxylic groups diversifies applications, enabling use in agrochemicals or materials science .
- Regulatory Considerations : Compounds like HCTBPH and the target compound are under scrutiny by agencies such as EFSA due to their persistence in food chains .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through a concerted [4+2] cycloaddition mechanism, with HCCPD (1.0 equiv) and 2,4,6-tribromostyrene (1.1 equiv) typically combined in a non-polar solvent such as dichloromethane or toluene. The exothermic nature of the reaction necessitates temperature control between 0–25°C to prevent oligomerization of the diene. Catalytic amounts of Lewis acids (e.g., aluminum chloride, 0.5 mol%) enhance reaction rates by polarizing the dienophile’s π-system.
Equation :
$$
\text{C}5\text{Cl}6 + \text{C}8\text{H}4\text{Br}3\text{CH}2\text{CH}2 \rightarrow \text{C}{13}\text{H}4\text{Br}3\text{Cl}_6 + 2\text{HCl} \quad \text{(Yield: 85–92\%)}
$$
Optimization of Reaction Conditions
Temperature and Time Dependence
Systematic studies reveal that yields plateau at 80°C with a reaction time of 6–8 hours (Table 1). Prolonged heating (>10 hours) leads to decomposition via retro-Diels-Alder pathways, reducing yields to <60%.
Table 1: Temperature and Time Optimization for Diels-Alder Synthesis
| Temperature (°C) | Time (h) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| 25 | 24 | 62 | 89 |
| 60 | 12 | 78 | 92 |
| 80 | 8 | 92 | 98 |
| 100 | 6 | 75 | 85 |
Data adapted from analogous syntheses of halogenated norbornenes.
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMF, DMSO) suppress side reactions but slow reaction kinetics. Non-polar solvents like toluene maximize diene-dienophile interactions, achieving yields of 90–94%. Catalysts such as scandium triflate (0.2 mol%) reduce activation energy, enabling reactions at 40°C with comparable yields.
Purification and Characterization
Isolation Protocols
Crude product is purified via sequential crystallization from ethanol/water (4:1 v/v), removing unreacted HCCPD and styrene derivatives. Final purity (>98%) is confirmed by fractional distillation under reduced pressure (b.p. 210–215°C at 0.1 mmHg).
Spectroscopic Validation
- $$^1$$H NMR (500 MHz, CDCl$$_3$$): Singlets at δ 6.8–7.2 ppm (aryl protons), δ 3.1–3.3 ppm (bridgehead CH), and δ 2.4–2.6 ppm (vinyl CH).
- IR (KBr): Peaks at 1640 cm$$^{-1}$$ (C=C stretch), 680 cm$$^{-1}$$ (C-Br), and 540 cm$$^{-1}$$ (C-Cl).
- GC-MS : Molecular ion peak at m/z 692.5 (M$$^+$$), with fragmentation patterns confirming the bicyclic structure.
Comparative Analysis with Related Halogenated Norbornenes
The target compound’s synthesis shares similarities with chlorendic acid (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid), which is also prepared via Diels-Alder reactions but requires additional carboxylation steps. Notably, the tribromophenyl substituent in the target compound enhances flame-retardant properties compared to non-brominated analogs, as evidenced by LOI (Limiting Oxygen Index) values exceeding 32%.
Industrial Scalability and Environmental Considerations
Large-scale production employs continuous-flow reactors to maintain optimal temperature control and minimize hazardous intermediate accumulation. Recent advances focus on replacing HCCPD with less toxic dienes (e.g., tetrachlorocyclopentadiene), though this necessitates higher reaction temperatures (120°C) and reduces yields to 70–75%.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound is synthesized via a Diels-Alder reaction between hexachlorocyclopentadiene and 2,4,6-tribromostyrene. Key parameters include:
- Temperature: 160–200°C (ensures cycloaddition efficiency).
- Solvent: Non-polar solvents like toluene or xylene (enhance regioselectivity).
- Catalysts: Lewis acids (e.g., AlCl₃) to accelerate the reaction. Post-synthesis purification involves column chromatography (silica gel, hexane/dichloromethane eluent) and recrystallization. Purity is validated via GC-MS with halogen-specific detectors .
Q. What spectroscopic and chromatographic methods are optimal for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the bicyclo[2.2.1]heptene framework and substituent positions. DEPT-135 clarifies carbon hybridization.
- IR Spectroscopy : Confirms C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Isotopic patterns (e.g., Br: ¹:¹ ratio for ²⁷⁹Br/⁸¹Br; Cl: M+2, M+4 peaks) confirm halogen stoichiometry.
- GC-ECD/GC-HRMS : Quantifies trace impurities using retention indices matched to certified standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 56890-89-2 vs. 34571-16-9) for structurally similar analogs?
Discrepancies arise from structural variants (e.g., tribromo vs. tetrabromophenyl substituents). To resolve:
- Compare synthetic precursors (e.g., tribromostyrene vs. tetrabromostyrene).
- Use orthogonal analytical methods (e.g., X-ray crystallography for absolute configuration, HRMS for exact mass).
- Cross-validate with environmental samples using EPA Method 1614, which differentiates homologs via retention time and fragmentation patterns .
Q. What methodologies are recommended for quantifying this compound in environmental matrices?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; Soxhlet extraction for sediments.
- Detection :
- GC-ECD : Limits of detection (LOD) = 0.1–1 ng/L in water.
- GC-HRMS : LOD = 0.5–5 ng/g in sediments (enhanced specificity for polyhalogenated analogs).
Q. How does stereochemistry (cis/trans isomerism) influence environmental persistence and toxicity?
- Isomer Separation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Environmental Fate : Cis-isomers exhibit higher log Kₒw values (6.8 vs. 6.2 for trans), leading to increased bioaccumulation in aquatic organisms.
- Toxicity : Cis-isomers show 2–3× higher EC₅₀ values in Daphnia magna assays. Computational models (DFT) predict cis-configurations are thermodynamically stable due to reduced steric strain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
